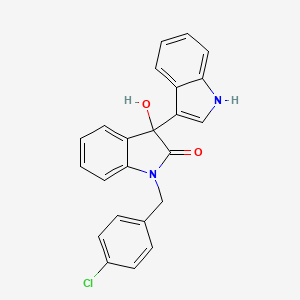
1'-(4-chlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be achieved through several methods. One efficient method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using ultrasound-assisted or solvent-free conditions. For the ultrasound-assisted method, 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole is reacted with an aromatic aldehyde in the presence of 1,4-dioxane and KOH at room temperature . The solvent-free method offers an environmentally friendly alternative by avoiding the use of hazardous solvents and reducing costs .
Analyse Chemischer Reaktionen
1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance its biological activity .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it has been evaluated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics. In the field of materials science, this compound has been explored for its potential use in the synthesis of novel polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to activate caspase enzymes, leading to programmed cell death (apoptosis) . The compound’s antimicrobial activity is believed to be related to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further studies are needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared to other indole derivatives, such as indole-3-acetic acid and its derivatives. While indole-3-acetic acid is primarily known for its role as a plant hormone, 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exhibits unique biological activities, including anticancer and antimicrobial properties . Other similar compounds include 1-(4-chlorobenzyl)piperidin-4-yl)methanol, which has been studied for its antiproliferative and antitubercular activities
Eigenschaften
Molekularformel |
C23H17ClN2O2 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C23H17ClN2O2/c24-16-11-9-15(10-12-16)14-26-21-8-4-2-6-18(21)23(28,22(26)27)19-13-25-20-7-3-1-5-17(19)20/h1-13,25,28H,14H2 |
InChI-Schlüssel |
NWHPCYPBWLDGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















